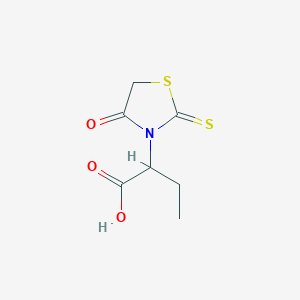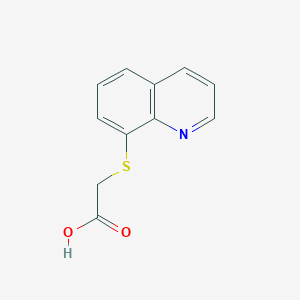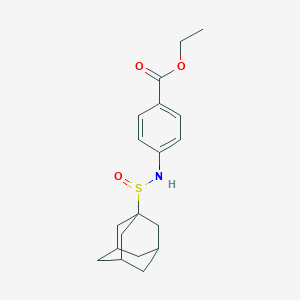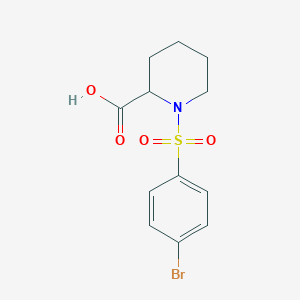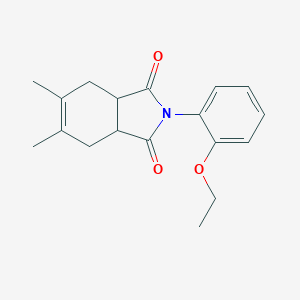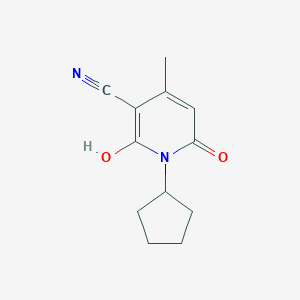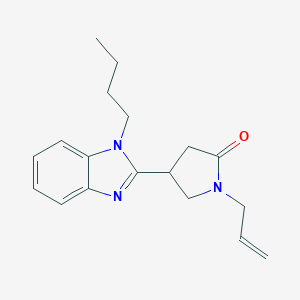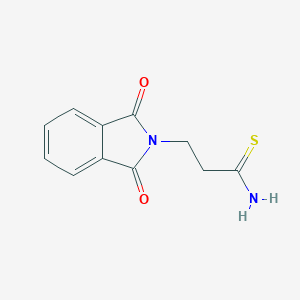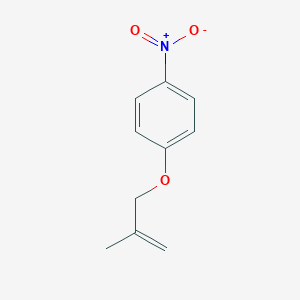![molecular formula C14H17N3O3 B362369 2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone CAS No. 361998-66-5](/img/structure/B362369.png)
2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone” is a complex organic molecule that contains an imidazole ring and a morpholine ring. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms, and it’s a key component in many biologically active molecules . The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom, often used in organic synthesis as a building block.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole and morpholine rings. Imidazole rings can participate in a variety of chemical reactions, including nucleophilic substitutions and additions . Morpholine rings can also undergo a variety of reactions, including electrophilic aromatic substitutions .
Applications De Recherche Scientifique
Polymerization Studies
Imidazole-based monomers, such as 2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone, can be used in the synthesis of copolymers. For instance, they can be combined with methyl methacrylate (MMA) to create copolymers at various ratios . The resulting copolymers have been found to have higher thermal stability than neat PMMA .
Catalysts
Imidazole-containing polymers are widely used as catalysts . The presence of the imidazole ring in a polymeric system is particularly advantageous because of the ease of chemical modification of imidazole functionality .
Adsorbents
Imidazole-containing polymers can also be used as adsorbents . Their unique chemical structure allows them to effectively capture and hold onto various substances.
Polyelectrolytes
Imidazole-containing polymers can function as polyelectrolytes . These materials can conduct electricity, making them useful in a variety of applications, from batteries to sensors.
Membranes
Imidazole-containing polymers can be used to create membranes . These membranes can be used in a variety of applications, including filtration and separation processes.
Sensors
Imidazole-containing polymers can be used in the creation of sensors . The imidazole functionality can be chemically modified to respond to specific stimuli, making these polymers ideal for use in sensor technology.
Energy Storage Materials
Imidazole-containing polymers can be used as energy storage materials . Their unique chemical properties allow them to store and release energy efficiently.
Drug Delivery Systems
New imidazole monomers synthesized in recent years have been used in drug delivery systems . The imidazole functionality can be chemically modified to respond to specific stimuli, allowing for targeted drug delivery.
Mécanisme D'action
Target of Action
It is known that imidazole-based compounds, which this compound is a part of, have a wide range of bioactivity . They are structures with high pharmaceutical activity, showing good tissue penetration and permeability .
Mode of Action
It is known that imidazole and its derivatives can show antibacterial activities against various microorganisms . The deprotonated nitrogen atom in their structure can exhibit ligand behavior and form chelate structures with some metal ions .
Biochemical Pathways
Imidazole and its derivatives are important components of many biomolecules such as histidine, purine, biotin, vitamin b12, and histamine .
Pharmacokinetics
Imidazole compounds are known to be highly polar, with a dipole moment of 361, and are completely soluble in water , which could influence their bioavailability.
Result of Action
It has been reported that some imidazole derivatives have remarkable antibacterial activity .
Action Environment
It is known that the excessive, long-term, and uncontrolled use of antibiotic agents may cause the existing bacteria to develop resistance to the drug .
Orientations Futures
The potential applications and future directions for this compound would depend on its biological activity and chemical properties. Given the presence of the imidazole and morpholine rings, which are found in many biologically active compounds, it’s possible that this compound could have applications in medicinal chemistry or drug discovery .
Propriétés
IUPAC Name |
2-[2-(hydroxymethyl)benzimidazol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-10-13-15-11-3-1-2-4-12(11)17(13)9-14(19)16-5-7-20-8-6-16/h1-4,18H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUYLPIXBHRBQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

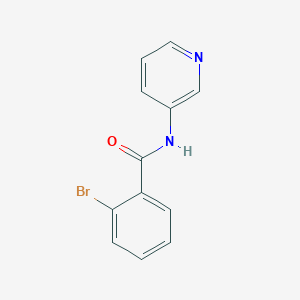
![11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362289.png)

